methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate
Overview
Description
Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound is characterized by the presence of a benzotriazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate typically involves the reaction of 1-hydroxybenzotriazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted benzotriazole derivatives .
Scientific Research Applications
Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is employed in biochemical assays and as a stabilizer for enzymes and proteins.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate involves its interaction with molecular targets through its benzotriazole ring. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo nucleophilic substitution allows it to modify biological molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1H-Benzotriazole: A parent compound with similar chemical properties but lacks the carboxylate group.
Methyl 1H-benzotriazole-1-carboxylate: Similar structure but without the hydroxyl group.
Hydroxybenzotriazole: Contains a hydroxyl group but lacks the carboxylate ester functionality.
Uniqueness
Methyl 1-hydroxy-1H-1,2,3-benzotriazole-6-carboxylate is unique due to the presence of both hydroxyl and carboxylate ester groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
methyl 3-hydroxybenzotriazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8(12)5-2-3-6-7(4-5)11(13)10-9-6/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPXUYCYQVRBHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=NN2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801242966 | |
Record name | Methyl 1-hydroxy-1H-benzotriazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743452-21-3 | |
Record name | Methyl 1-hydroxy-1H-benzotriazole-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=743452-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-hydroxy-1H-benzotriazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801242966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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